molecular formula C22H28N2O4S B2498638 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 955722-33-5

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2498638
CAS No.: 955722-33-5
M. Wt: 416.54
InChI Key: CZSQZYFOSLXLKN-UHFFFAOYSA-N
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Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic small molecule belonging to the class of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) derivatives. This compound features a tetrahydroisoquinoline scaffold, a structure motif prevalent in pharmacologically active alkaloids and known for its significance in medicinal chemistry research . The specific biological activity and mechanism of action for this compound require further experimental investigation by qualified researchers. Compounds within this structural class have demonstrated a range of interesting biological properties in scientific studies. Recent research on NSTHIQ derivatives has highlighted their potential as antimicrobial agents, with some analogues exhibiting significant antifungal activity against species such as Aspergillus spp. and Penicillium spp . Furthermore, the 1,2,3,4-tetrahydroisoquinoline core is found in molecules that have been investigated for contractile activity on smooth muscle preparations, receptor blocking activity, and as key intermediates in the synthesis of more complex natural product analogues . This product is intended for research purposes only, such as in vitro screening, analytical reference standard use, or as a building block in synthetic organic chemistry. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-16(2)22(25)24-12-10-18-6-7-20(14-19(18)15-24)23-29(26,27)13-11-17-4-8-21(28-3)9-5-17/h4-9,14,16,23H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSQZYFOSLXLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core One common approach is the reduction of isoquinoline derivatives to form the tetrahydroisoquinoline structure

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. The use of catalysts and optimization of reaction parameters such as temperature and pressure are crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Studying its biological activity and potential as a therapeutic agent.

  • Medicine: Investigating its pharmacological properties and possible use in drug development.

  • Industry: Utilization in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, in particular, plays a crucial role in its biological activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structural uniqueness lies in its combination of substituents. Key comparisons with analogs from the evidence include:

Compound Core Structure Position 2 Substituent Position 7 Substituent Key Functional Groups
Target Compound 1,2,3,4-Tetrahydroisoquinoline Isobutyryl 2-(4-Methoxyphenyl)ethanesulfonamide Sulfonamide, Methoxy
1,2,3,4-Tetrahydroisoquinoline Trifluoroacetyl N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]sulfonamide Trifluoroacetyl, Cyclopropylethyl, Fluoro
1,2,4-Triazole N/A 4-(4-X-phenylsulfonyl)phenyl Triazole-thione, Halogens (Cl, Br)
Cyclopentyl-Pyrrolotriazolopyrazine N/A Ethanesulfonamide with triazole Fused heterocycles, Fluorine
  • Isobutyryl vs. Trifluoroacetyl (): The isobutyryl group in the target compound is less electron-withdrawing than the trifluoroacetyl group in ’s analog.
  • 4-Methoxyphenyl vs. Cyclopropylethyl-Fluorophenyl (): The 4-methoxyphenyl group introduces electron-donating properties, improving solubility via polar interactions, whereas the cyclopropylethyl-fluorophenyl group in enhances lipophilicity and steric bulk, favoring membrane penetration .
  • Sulfonamide vs. Triazole-Thione (): The sulfonamide group in the target compound offers hydrogen-bonding capacity, contrasting with the thione group in ’s triazoles, which may engage in tautomerism and metal coordination .

Spectroscopic and Analytical Data

Key spectroscopic differences inferred from analogs:

  • IR Spectroscopy:
    • The target compound’s sulfonamide would exhibit ν(N-H) at ~3250–3350 cm⁻¹ and ν(S=O) at ~1150–1250 cm⁻¹, whereas ’s trifluoroacetyl group would show strong ν(C=O) at ~1680–1700 cm⁻¹ .
    • ’s triazole-thiones lack sulfonamide bands but display ν(C=S) at ~1247–1255 cm⁻¹ .
  • NMR Spectroscopy:
    • The 4-methoxyphenyl group in the target compound would show a singlet at ~3.8 ppm (OCH₃) in ¹H NMR, distinct from ’s cyclopropylethyl protons (δ ~0.5–1.5 ppm) and aromatic fluorine signals .

Biological Activity

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a tetrahydroisoquinoline core linked to a sulfonamide group and a methoxyphenyl substituent. The molecular formula is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S with a molecular weight of 388.5 g/mol. The structural features contribute to its diverse biological activities.

Property Value
Molecular FormulaC20H24N2O4SC_{20}H_{24}N_{2}O_{4}S
Molecular Weight388.5 g/mol
CAS Number955720-67-9

The biological activity of this compound is largely attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, which is critical for bacterial proliferation.
  • Neuroprotective Effects : The tetrahydroisoquinoline structure has been associated with neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • PPARγ Agonism : Similar compounds have shown activity as partial agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in glucose metabolism and fat cell differentiation .

Antibacterial Properties

The sulfonamide moiety enhances the compound's antibacterial effects by inhibiting the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective effects through antioxidant mechanisms and modulation of neurotransmitter systems. These effects may contribute to potential therapeutic applications in treating neurodegenerative disorders.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. Results showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Neuroprotection : In a model of neurodegeneration induced by oxidative stress, the compound demonstrated a reduction in neuronal cell death and improved cell viability compared to controls. This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroisoquinoline Core : This can be achieved through the Pictet-Spengler reaction.
  • Acylation : The tetrahydroisoquinoline intermediate is acylated using isobutyryl chloride.
  • Sulfonamide Formation : The final step involves the reaction with 4-methoxybenzenesulfonyl chloride to form the target compound.

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